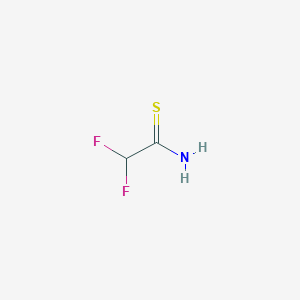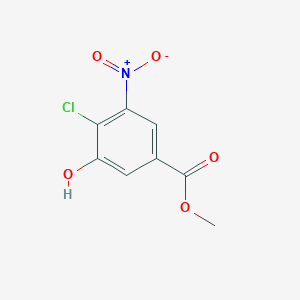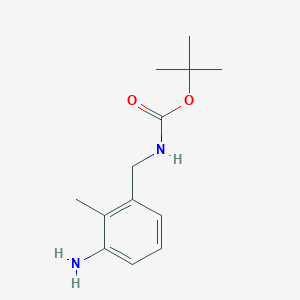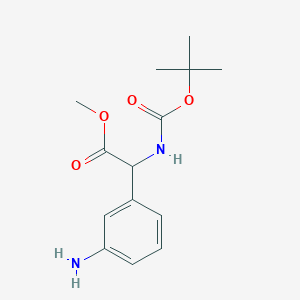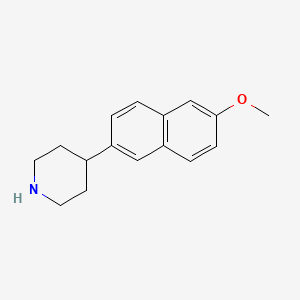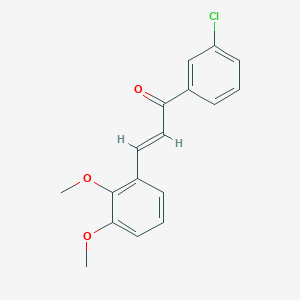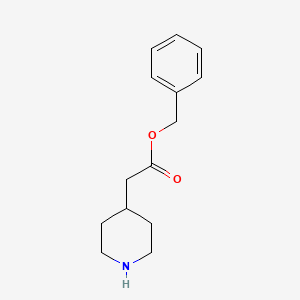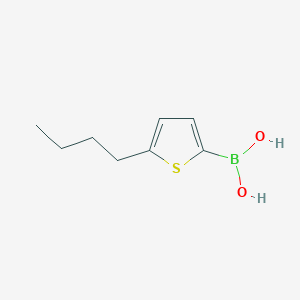
5-Butylthiophen-2-boronic acid
Vue d'ensemble
Description
5-Butylthiophen-2-boronic acid: is an organoboron compound that features a thiophene ring substituted with a butyl group at the 5-position and a boronic acid group at the 2-position
Applications De Recherche Scientifique
Chemistry: 5-Butylthiophen-2-boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The boronic acid group can interact with biological molecules, making it useful in the design of protease inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. Its ability to form stable carbon-carbon bonds makes it valuable in the development of conductive polymers and other advanced materials .
Safety and Hazards
Orientations Futures
Boronic acids, including 5-Butylthiophen-2-boronic acid, are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mécanisme D'action
Target of Action
5-Butylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction contributes to the formation of chemically differentiated fragments .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura coupling reaction are influenced by several environmental factors. These include the reaction conditions, which are typically mild and tolerant of various functional groups . The reaction also requires a relatively stable and readily prepared organoboron reagent, such as this compound .
Analyse Biochimique
Biochemical Properties
5-Butylthiophen-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts during the Suzuki–Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide, facilitated by a palladium catalyst . The nature of this interaction is primarily based on the transmetalation process, where the boronic acid transfers its organic group to the palladium complex .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases, which are enzymes involved in various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. One of the key mechanisms is the inhibition of enzymes through the formation of covalent bonds with active site residues. For example, boronic acids can form reversible covalent bonds with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can participate in the Suzuki–Miyaura coupling reaction, where it undergoes transmetalation with a palladium complex, facilitating the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from light . Prolonged exposure to higher temperatures or light can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies on the effects of this compound on cellular function are limited, but it is known that boronic acids can have sustained inhibitory effects on enzymes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition. At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in organic synthesis. The compound interacts with enzymes such as palladium complexes during the Suzuki–Miyaura coupling reaction . This interaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, particularly in reactions involving boronic acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic acids can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acids can localize to the cytoplasm or nucleus, depending on their chemical properties and interactions with cellular proteins. The activity and function of this compound can be influenced by its subcellular localization, impacting its role in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylthiophen-2-boronic acid typically involves the borylation of 5-butylthiophene. One common method is the transition metal-catalyzed borylation using diboron reagents. For example, the reaction of 5-butylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butylthiophen-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between an organohalide and the boronic acid, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions on the thiophene ring.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophen-2-boronic Acid: Similar to 5-Butylthiophen-2-boronic acid but without the butyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group instead of a thiophene ring.
Uniqueness: this compound is unique due to the presence of both a butyl group and a thiophene ring, which can impart specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored properties .
Propriétés
IUPAC Name |
(5-butylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6,10-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWXFPQAOPQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





